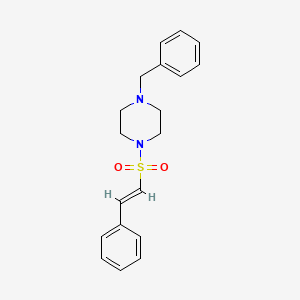

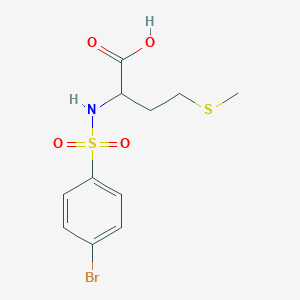

(4S)-3-Benzyloxycarbonyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl esters are a type of organic compound used in organic synthesis . They are derived from carboxylic acids and have the general formula RCOOC(CH3)3, where R is any organic group .

Synthesis Analysis

Tert-butyl esters can be synthesized from carboxylic acids and tert-butanol . The reaction typically involves an acid catalyst and can proceed under mild conditions .Molecular Structure Analysis

The molecular structure of a tert-butyl ester consists of a carbonyl group (C=O) attached to an oxygen, which is in turn attached to a tert-butyl group (C(CH3)3) . The exact structure would depend on the specific R group in the ester.Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of reactions. They can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions . They can also react with Grignard reagents to form tertiary alcohols .Scientific Research Applications

Chiral Auxiliary Applications

The use of tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary has facilitated stereoselective carbon-carbon bond formation through dynamic kinetic resolution. This approach has been successfully applied in the stereoselective alkylation of α-bromo amides with malonic ester enolates, leading to the synthesis of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, essential building blocks for various biologically active compounds (Kubo et al., 1997).

Synthesis of Enantiomerically Pure Compounds

The compound has also been used in the synthesis of enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate, demonstrating its effectiveness as both an auxiliary and a chiral building block in peptide synthesis (Studer et al., 1995).

Preparation of Di- and Tripeptides

In peptide synthesis, dipeptide-derived 3-(benzyloxycarbonyl)-2-(tert-butyl)-5-oxoimidazolidine-1-acetates have been alkylated diastereoselectively, providing a method for the preparation of enantiomerically pure di- and tripeptides by "chirality transfer" via a pivalaldehyde N,N-acetal center (Polt & Seebach, 1987).

Novel Synthetic Approaches

Furthermore, novel synthetic protocols have been developed for the synthesis of N-Boc protected oxazolidines, demonstrating the versatility of related compounds in synthetic organic chemistry. These approaches offer efficient routes to important synthetic precursors for the synthesis of medicinally significant candidates (Khadse & Chaudhari, 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-O-benzyl 5-O-tert-butyl (5S)-2-oxoimidazolidine-1,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-13(19)12-9-17-14(20)18(12)15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZKFYBNKNXMIO-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CNC(=O)N1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl 5-tert-butyl (5S)-2-oxoimidazolidine-1,5-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2983056.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide](/img/structure/B2983059.png)

![N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)prop-2-enamide](/img/structure/B2983062.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(2-ethylphenyl)piperazine-1-carboxamide](/img/structure/B2983068.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2983069.png)

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal](/img/structure/B2983074.png)

![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983075.png)